Cas no 355431-03-7 (1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea)

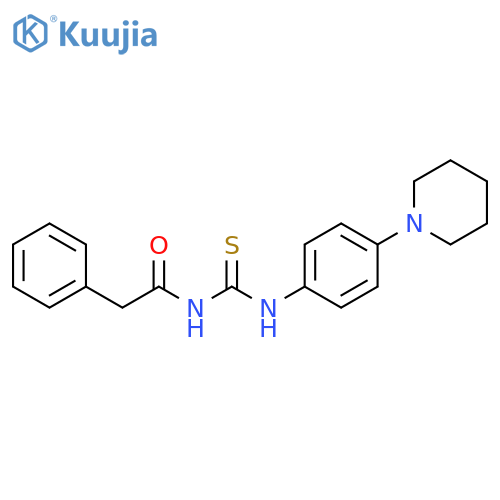

355431-03-7 structure

商品名:1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea

CAS番号:355431-03-7

MF:C20H23N3OS

メガワット:353.481123209

CID:6500379

1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea 化学的及び物理的性質

名前と識別子

-

- 1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea

- 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide

- Benzeneacetamide, N-[[[4-(1-piperidinyl)phenyl]amino]thioxomethyl]-

-

- インチ: 1S/C20H23N3OS/c24-19(15-16-7-3-1-4-8-16)22-20(25)21-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,25)

- InChIKey: XZYGHTWJILHRLO-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC(NC2=CC=C(N3CCCCC3)C=C2)=S)=O)=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.236±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 10.74±0.70(Predicted)

1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1199-0002-5μmol |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-10mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-2mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-20mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-30mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-20μmol |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-1mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-3mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-4mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1199-0002-5mg |

1-(2-phenylacetyl)-3-[4-(piperidin-1-yl)phenyl]thiourea |

355431-03-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

355431-03-7 (1-(2-phenylacetyl)-3-4-(piperidin-1-yl)phenylthiourea) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量